Nvs-malt1
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Overview
Description
NVS-MALT1 is a compound known for its role as an allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is essential for the survival and proliferation of certain types of lymphomas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NVS-MALT1 involves a structure-guided medicinal chemistry approach. The compound is designed to bind specifically to the active site of MALT1, inhibiting its proteolytic activity. The synthetic route typically involves the use of substrate-mimetic compounds that are pharmacologically tractable and irreversible .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions to achieve the desired yield and quality. The compound is then subjected to rigorous quality control measures to confirm its chemical structure and biological activity .
Chemical Reactions Analysis
Types of Reactions: NVS-MALT1 primarily undergoes inhibition reactions where it binds to the active site of MALT1, preventing its proteolytic activity. This inhibition can lead to various downstream effects, including the suppression of NF-κB signaling .
Common Reagents and Conditions: The inhibition reaction typically involves the use of specific chemical inhibitors like MI-2, which target the proteolytic activity of MALT1. The reaction conditions are optimized to ensure maximum binding affinity and specificity .
Major Products Formed: The major product formed from the inhibition reaction is the inactive MALT1 complex, which is unable to participate in the NF-κB signaling pathway. This leads to the suppression of various cellular processes that are dependent on MALT1 activity .
Scientific Research Applications
NVS-MALT1 has a wide range of scientific research applications, particularly in the fields of oncology, immunology, and molecular biology. It is used to study the role of MALT1 in various types of cancers, including diffuse large B-cell lymphoma and multiple myeloma . Additionally, this compound is employed in research focused on autoimmune diseases, where it helps to elucidate the mechanisms of immune cell regulation and inflammation .
Mechanism of Action
NVS-MALT1 exerts its effects by binding to the allosteric site of MALT1, thereby inhibiting its proteolytic activity. This inhibition disrupts the formation of the CBM (CARD11-BCL10-MALT1) signalosome complex, which is essential for the activation of the NF-κB signaling pathway . By preventing the activation of NF-κB, this compound suppresses the proliferation and survival of cancer cells that rely on this pathway .
Comparison with Similar Compounds
Similar Compounds:
- MI-2: Another MALT1 inhibitor that targets the proteolytic activity of MALT1 .
- SGR-1505: A potent MALT1 inhibitor with balanced properties and on-target activity .
- BTK inhibitors: Affect the upstream NF-κB pathway but have limited utility in certain diseases .
Uniqueness of NVS-MALT1: this compound is unique in its ability to selectively inhibit the allosteric site of MALT1, providing a more targeted approach to suppressing NF-κB activity. Unlike other inhibitors that may affect multiple pathways, this compound offers a higher degree of specificity, reducing the likelihood of off-target effects and associated toxicity .
Properties
Molecular Formula |
C24H27ClF3N5O4S |
---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
N-[(1S)-1-[4-[[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]amino]phenyl]-2,2,2-trifluoroethyl]-N-methyl-1,1-dioxothiane-4-carboxamide |
InChI |
InChI=1S/C24H27ClF3N5O4S/c1-14(37-3)21-18(13-29-20-12-19(25)31-33(20)21)30-17-6-4-15(5-7-17)22(24(26,27)28)32(2)23(34)16-8-10-38(35,36)11-9-16/h4-7,12-14,16,22,30H,8-11H2,1-3H3/t14-,22-/m0/s1 |
InChI Key |
NVGROBHDOYRPAN-FPTDNZKUSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)[C@@H](C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)C(C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC |
Origin of Product |
United States |
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